molecular formula C7H7F3O3 B13469673 rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B13469673
M. Wt: 196.12 g/mol
InChI Key: UTZCOSPGLOOCAS-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a cyclopentane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols.

Scientific Research Applications

rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

  • rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
  • rac-(1R,2R)-2-(fluoromethyl)cyclopentane-1-carboxylic acid

Comparison: rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid is unique due to the presence of the ketone group, which can significantly influence its reactivity and interaction with biological targets. In contrast, similar compounds without the ketone group may exhibit different chemical and biological properties, making this compound a valuable compound for specific applications.

Properties

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

IUPAC Name

(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)5-2-3(11)1-4(5)6(12)13/h4-5H,1-2H2,(H,12,13)/t4-,5-/m1/s1

InChI Key

UTZCOSPGLOOCAS-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H]([C@@H](CC1=O)C(F)(F)F)C(=O)O

Canonical SMILES

C1C(C(CC1=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.